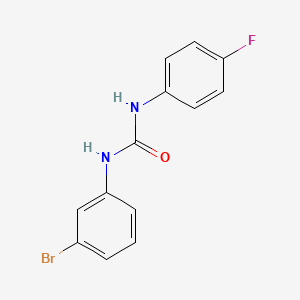

N-(3-bromophenyl)-N'-(4-fluorophenyl)urea

Descripción general

Descripción

N-(3-bromophenyl)-N'-(4-fluorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. BPU is a promising candidate for the development of new drugs due to its unique chemical properties and potential therapeutic effects.

Aplicaciones Científicas De Investigación

Urea Derivatives in Pharmaceutical Research

Urea derivatives, such as N-(3-bromophenyl)-N'-(4-fluorophenyl)urea, are frequently explored in pharmaceutical research due to their potential as active components in various drugs. For instance, compounds similar to N-(3-bromophenyl)-N'-(4-fluorophenyl)urea have been synthesized and tested for their potential as antitumor agents, illustrating the significance of such derivatives in cancer research (Yan Feng-mei & Liu He-qin, 2009).

Role in Central Nervous System Agents

Studies on urea derivatives with modifications like 3-bromo or 4-fluoro substitutions have revealed their potential in influencing central nervous system (CNS) activities. These compounds have demonstrated anxiolytic and muscle relaxant properties, indicating their potential use in treating conditions related to CNS disorders (C. Rasmussen et al., 1978).

Agricultural Applications

In agriculture, urea derivatives, including those structurally related to N-(3-bromophenyl)-N'-(4-fluorophenyl)urea, are used as herbicides. Their effectiveness in controlling weed growth and their impact on crop yield make them valuable in crop management strategies. Research on similar compounds has shown their utility in increasing agricultural efficiency (A. Mishra, S. Singh, & A. Wahab, 2000).

Inhibitory Effects on Urease Activity

Urea derivatives are also investigated for their ability to inhibit urease activity. This property is particularly useful in reducing nitrogen losses in agricultural soils, thereby improving fertilizer efficiency and reducing environmental impact. Studies have demonstrated the effectiveness of urease inhibitors in decreasing ammonia emissions and increasing nitrogen uptake in crops (R. Norman et al., 2009).

Potential in Medical Imaging

The structural components of N-(3-bromophenyl)-N'-(4-fluorophenyl)urea are explored in the development of molecular imaging agents. These derivatives can be used to create imaging agents for positron emission tomography (PET), aiding in the diagnosis and monitoring of diseases (O. Ilovich et al., 2008).

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGYJDBWKNBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194126 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Bromophenyl)-3-(4-fluorophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

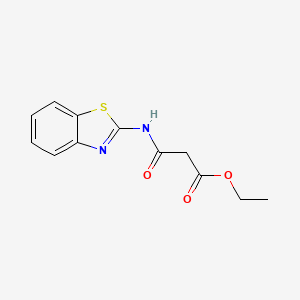

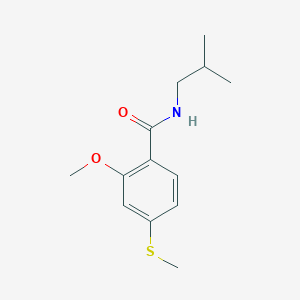

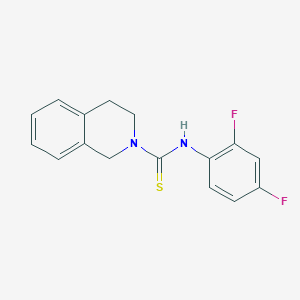

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)

![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)

![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)

![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)